(S,E)-Methyl 5-(4-bromophenyl)-4-((tert-butoxycarbonyl)amino)pent-2-enoate
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Overview
Description
(S,E)-Methyl 5-(4-bromophenyl)-4-((tert-butoxycarbonyl)amino)pent-2-enoate is a synthetic organic compound that features a bromophenyl group, a tert-butoxycarbonyl-protected amine, and an enoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-Methyl 5-(4-bromophenyl)-4-((tert-butoxycarbonyl)amino)pent-2-enoate typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding bromophenyl alkene.
Introduction of the Amino Group: The bromophenyl alkene is then subjected to a Michael addition with a suitable amine, followed by protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl).
Esterification: The final step involves esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S,E)-Methyl 5-(4-bromophenyl)-4-((tert-butoxycarbonyl)amino)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
(S,E)-Methyl 5-(4-bromophenyl)-4-((tert-butoxycarbonyl)amino)pent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S,E)-Methyl 5-(4-bromophenyl)-4-((tert-butoxycarbonyl)amino)pent-2-enoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the tert-butoxycarbonyl-protected amine can undergo deprotection to form reactive intermediates that interact with nucleophilic sites in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-chlorophenyl)-4-((tert-butoxycarbonyl)amino)pent-2-enoate
- Methyl 5-(4-fluorophenyl)-4-((tert-butoxycarbonyl)amino)pent-2-enoate
- Methyl 5-(4-methylphenyl)-4-((tert-butoxycarbonyl)amino)pent-2-enoate
Uniqueness
(S,E)-Methyl 5-(4-bromophenyl)-4-((tert-butoxycarbonyl)amino)pent-2-enoate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it more reactive in substitution reactions and potentially more effective in biological applications compared to its chloro, fluoro, and methyl analogs.
Properties
IUPAC Name |
methyl (E,4S)-5-(4-bromophenyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(21)19-14(9-10-15(20)22-4)11-12-5-7-13(18)8-6-12/h5-10,14H,11H2,1-4H3,(H,19,21)/b10-9+/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APROCWDFQXLHHA-ATWMFIQVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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